Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-
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Overview
Description
“Urea, N-[2-[1’-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4’-piperidin]-1-yl]phenyl]-N’-[4-(trifluoromethoxy)phenyl]-” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including a urea moiety, an indole ring, and a trifluoromethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-[2-[1’-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4’-piperidin]-1-yl]phenyl]-N’-[4-(trifluoromethoxy)phenyl]-” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Spirocyclization: The formation of the spirocyclic structure can be done using cyclization reactions under specific conditions.
Urea Formation: The urea moiety can be introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.
Functional Group Introduction: The trifluoromethoxyphenyl group can be introduced through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the piperidine moiety.
Reduction: Reduction reactions can target the urea moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Biological Probes: Use as a probe for studying biological systems and interactions.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
Urea Derivatives: Compounds with similar urea moieties but different substituents.
Indole Derivatives: Compounds with indole rings and various functional groups.
Trifluoromethoxyphenyl Compounds: Compounds with trifluoromethoxyphenyl groups and different core structures.
Uniqueness
The uniqueness of “Urea, N-[2-[1’-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4’-piperidin]-1-yl]phenyl]-N’-[4-(trifluoromethoxy)phenyl]-” lies in its complex structure, which combines multiple functional groups and a spirocyclic framework. This complexity may confer unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C31H35F3N4O2 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
1-[2-[1'-(2,2-dimethylpropyl)spiro[2H-indole-3,4'-piperidine]-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C31H35F3N4O2/c1-29(2,3)20-37-18-16-30(17-19-37)21-38(26-10-6-4-8-24(26)30)27-11-7-5-9-25(27)36-28(39)35-22-12-14-23(15-13-22)40-31(32,33)34/h4-15H,16-21H2,1-3H3,(H2,35,36,39) |
InChI Key |
FDCUCZZKNTVJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CCC2(CC1)CN(C3=CC=CC=C23)C4=CC=CC=C4NC(=O)NC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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